molecular formula C11H13BrO B1290544 2-Bromo-4-(4-methoxyphenyl)-1-butene CAS No. 731773-20-9

2-Bromo-4-(4-methoxyphenyl)-1-butene

Cat. No. B1290544
CAS RN: 731773-20-9
M. Wt: 241.12 g/mol
InChI Key: QXURZTVNBYWAPQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxyphenyl)-1-butene (2-BMPB) is a versatile organic compound with a wide range of applications in synthetic organic chemistry, including polymer synthesis, catalysis, and medicinal chemistry. 2-BMPB is a brominated alkyne that can be easily synthesized through a variety of methods and is commercially available. It has been used in the synthesis of polymers, as a catalyst for organic reactions, and as a building block for medicinal molecules.

Scientific Research Applications

Molecular Electronics

2-Bromo-4-(4-methoxyphenyl)-1-butene is a valuable building block in the synthesis of molecular wires for electronics. Aryl bromides like this compound serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are key in developing efficient synthetic transformations in molecular electronics (Stuhr-Hansen et al., 2005).

Polymer Chemistry

This compound plays a crucial role in polymer chemistry. For instance, its carbon–carbon bond-forming polymerization yields poly[3-(3′,5′-di-t-butyl-4′-methoxyphenyl)-2,5-thienylene] with regiospecific connectivity, which is significant for the production of polyradicals with distinct electronic properties (Xie & Lahti, 1999).

Natural Product Synthesis

In natural product synthesis, derivatives of bromophenol, which are structurally similar to this compound, have been isolated from the red alga Rhodomela confervoides. These compounds' structures were elucidated using various spectroscopic methods, highlighting their potential in the study of marine natural products (Zhao et al., 2004).

Synthesis of Anti-Inflammatory Agents

This compound is also an important intermediate in the preparation of non-steroidal anti-inflammatory agents. Its synthetic protocols have implications in the pharmaceutical industry, especially in creating drugs like nabumetone and naproxen (Xu & He, 2010).

properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXURZTVNBYWAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635294
Record name 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731773-20-9
Record name 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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